molecular formula C13H22N2 B15177358 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine CAS No. 84282-22-4

2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine

Cat. No.: B15177358
CAS No.: 84282-22-4
M. Wt: 206.33 g/mol
InChI Key: HPRFHIODVYDJFL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine is an organic compound with the molecular formula C13H22N2. This compound is characterized by the presence of two methyl groups and a 1-methylbutyl group attached to a benzene ring, along with two amine groups at the 1 and 3 positions. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine typically involves the alkylation of a benzene derivative followed by amination. One common method involves the Friedel-Crafts alkylation of 2,4-dimethylbenzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to nitration, followed by reduction to introduce the amine groups at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The compound’s structure allows it to participate in electron transfer reactions and other chemical processes that contribute to its effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzene-1,3-diamine: Lacks the 1-methylbutyl group, resulting in different chemical properties and reactivity.

    2,4-Dimethyl-6-(1-ethylbutyl)benzene-1,3-diamine: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its chemical behavior.

    2,4-Dimethyl-6-(1-methylpropyl)benzene-1,3-diamine: Contains a methylpropyl group, which affects its physical and chemical properties.

Uniqueness

2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

84282-22-4

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

2,4-dimethyl-6-pentan-2-ylbenzene-1,3-diamine

InChI

InChI=1S/C13H22N2/c1-5-6-8(2)11-7-9(3)12(14)10(4)13(11)15/h7-8H,5-6,14-15H2,1-4H3

InChI Key

HPRFHIODVYDJFL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C(C(=C(C(=C1)C)N)C)N

Origin of Product

United States

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